1-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). Unfortunately, specific structural data for this compound is not available .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for this compound are not available .Scientific Research Applications
Anticancer Agents Design
Researchers have synthesized functionalized amino acid derivatives, including quinoxaline derivatives similar to the compound , evaluated for their cytotoxicity against human cancer cell lines. Notably, certain compounds exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Vivek Kumar et al., 2009).
Polymer Science
In the realm of polymer science, diphenylquinoxaline-containing monomers have been polymerized to form hyperbranched aromatic polyamides. These polymers exhibit distinct physical and chemical properties and have been studied for their thermal curing behaviors, showcasing their relevance in developing thermosetting resin systems for high-temperature applications (Jong‐Beom Baek et al., 2003).
Synthetic Methodologies
A practical synthesis method for an orally active CCR5 antagonist highlights the compound's relevance in medicinal chemistry. The synthesis involves steps that could be pertinent to the manipulation of similar quinoxaline derivatives for pharmaceutical applications (T. Ikemoto et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-8-22-20(28)13-6-7-17-16(9-13)23-11-19(27)25(17)12-18(26)24-15-5-3-4-14(21)10-15/h3-7,9-11H,2,8,12H2,1H3,(H,22,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVANHFCBPHFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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